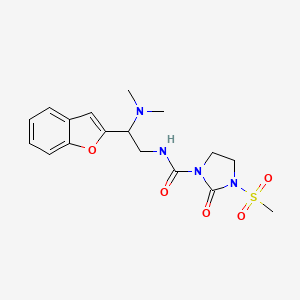

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O5S/c1-19(2)13(15-10-12-6-4-5-7-14(12)26-15)11-18-16(22)20-8-9-21(17(20)23)27(3,24)25/h4-7,10,13H,8-9,11H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYVMOVERGMBKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)N1CCN(C1=O)S(=O)(=O)C)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to present a comprehensive overview.

Chemical Structure and Properties

The compound features a benzofuran moiety, a dimethylaminoethyl group, and an imidazolidine structure. Its molecular formula is , indicating the presence of various functional groups that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N4O3S |

| IUPAC Name | N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide |

| Melting Point | Not specified |

| Solubility | Not specified |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For instance, benzofuran derivatives have shown significant cytotoxic effects against various cancer cell lines, including HepG2 and A549 cells. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways such as VEGFR-2 .

Case Study: Antitumor Activity

A study on benzofuran-based chalcone derivatives revealed that compounds with similar structural features significantly inhibited tumor growth in cell lines. The most potent compound exhibited an IC50 value of 5.93 μmol/L against HCC1806 cells, highlighting the potential for therapeutic applications in oncology .

Immunomodulatory Effects

The compound's immunomodulatory properties have also been explored, particularly its ability to inhibit the CCL20/CCR6 axis, which is implicated in various autoimmune disorders and cancer metastasis. Research indicates that derivatives of benzofuran can effectively reduce chemotaxis of human peripheral blood mononuclear cells (PBMC), suggesting potential applications in inflammatory diseases and cancer treatment .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinases involved in cancer cell proliferation.

- Induction of Apoptosis : The activation of apoptotic pathways has been observed in treated cancer cells.

- Modulation of Immune Response : The compound may alter immune cell behavior, enhancing anti-tumor immunity.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related benzofuran derivatives is useful:

| Compound | Biological Activity | IC50 (μmol/L) |

|---|---|---|

| N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl) | Antitumor activity against HCC1806 | 5.93 |

| Benzofuran-based chalcone derivative | Inhibition of VEGFR-2 | 38% at 100 μM |

| C4 and C5-substituted benzofuran derivatives | Inhibition of CCL20-induced chemotaxis | Not specified |

Q & A

Q. Q1. What are the key synthetic challenges in preparing N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide, and how can reaction conditions be optimized?

A1. The synthesis involves multi-step reactions requiring precise control of coupling agents and protecting groups. Key steps include:

- Amide bond formation : Use coupling agents like EDC or DCC with DMAP to activate the carboxyl group, as seen in benzofuran-carboxamide syntheses .

- Microwave-assisted synthesis : Reduces reaction time and improves yields for intermediates (e.g., 2-oxoimidazolidine derivatives) .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water) is critical to isolate the final product .

Q. Q2. How can the structural integrity of this compound be confirmed post-synthesis?

A2. Analytical workflows include:

- NMR spectroscopy : Confirm the benzofuran (δ 6.8–7.5 ppm) and dimethylamino (δ 2.2–2.8 ppm) groups .

- Mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]<sup>+</sup> ~460–470 Da) .

- X-ray crystallography : Resolve conformational details of the oxoimidazolidine ring .

Advanced Research Questions

Q. Q3. What structural features of this compound influence its potential as a kinase inhibitor, and how can SAR studies be designed?

A3. Key SAR drivers:

- Benzofuran moiety : Enhances π-π stacking with kinase ATP-binding pockets .

- Methylsulfonyl group : Increases solubility and hydrogen-bond acceptor capacity .

- Dimethylaminoethyl chain : Modulates lipophilicity and cellular permeability .

Methodology : - In silico docking : Use tools like AutoDock to predict binding modes to kinases (e.g., EGFR, CDK2).

- Parallel synthesis : Introduce substituents (e.g., halogenation at benzofuran C5) and test inhibitory IC50 values .

Q. Q4. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

A4. Contradictions may arise from:

- Metabolic instability : The dimethylamino group may undergo hepatic N-demethylation, reducing efficacy .

- Protein binding : High plasma protein binding (>90%) can limit free drug availability .

Solutions : - Metabolite profiling : Use LC-MS to identify major metabolites in liver microsomes .

- Prodrug modification : Acetylate the dimethylamino group to improve metabolic stability .

Q. Q5. What strategies are effective in analyzing its pharmacokinetic properties, such as BBB penetration?

A5. Key approaches:

- PAMPA-BBB assay : Predict blood-brain barrier permeability using artificial membranes .

- LogP measurement : Optimize substituents to target LogP ~2–3 (e.g., replace methylsulfonyl with trifluoromethyl) .

- In vivo imaging : Radiolabel the compound with <sup>11</sup>C for PET imaging in rodent models .

Computational and Mechanistic Guidance

Q. Q6. How can molecular dynamics (MD) simulations clarify its mechanism of action?

A6. MD workflows:

- Target selection : Prioritize kinases with conserved glycine-rich loops (e.g., PKA, PKC).

- Simulation parameters : Run 100-ns trajectories in explicit solvent (TIP3P) to assess binding stability .

- Free energy calculations : Use MM/GBSA to quantify binding affinity changes with structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.